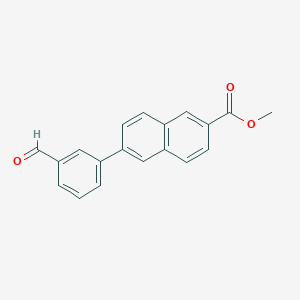

methyl 6-(3-formylphenyl)-2-naphthoate

Description

Methyl 6-(3-formylphenyl)-2-naphthoate is a naphthoate ester derivative featuring a 3-formylphenyl substituent at the 6-position of the naphthalene ring. These derivatives are typically synthesized via cross-coupling reactions (e.g., Suzuki–Miyaura coupling) or nucleophilic substitutions, followed by purification via flash chromatography and characterization using NMR, mass spectrometry, and combustion analysis .

Properties

IUPAC Name |

methyl 6-(3-formylphenyl)naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-22-19(21)18-8-7-16-10-15(5-6-17(16)11-18)14-4-2-3-13(9-14)12-20/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBIXTREPXFRGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3=CC=CC(=C3)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698853 | |

| Record name | Methyl 6-(3-formylphenyl)naphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728919-26-4 | |

| Record name | Methyl 6-(3-formylphenyl)naphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(3-formylphenyl)-2-naphthoate typically involves multi-step organic reactions. One common method includes the formylation of a naphthalene derivative followed by esterification. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

methyl 6-(3-formylphenyl)-2-naphthoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

Several studies have investigated the anticancer properties of compounds related to methyl 6-(3-formylphenyl)-2-naphthoate. For instance, derivatives of naphthalene have shown significant antiproliferative activity against various cancer cell lines, including colon cancer (HCT-116) and breast cancer (MCF-7) cells. These compounds often exhibit mechanisms involving apoptosis induction and inhibition of cancer cell proliferation .

Mechanism of Action:

The mechanism by which these compounds exert their effects often involves the modulation of signaling pathways associated with cell survival and apoptosis. For example, certain naphthalene derivatives have been linked to the activation of caspases, which are critical in the apoptotic process .

Case Study:

A study focusing on the synthesis of dihydronaphthalene derivatives demonstrated that these compounds exhibited cytotoxic effects greater than those observed with standard chemotherapeutic agents like Doxorubicin . This suggests that this compound and its derivatives could be promising candidates for further development as anticancer agents.

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it a valuable precursor for synthesizing more complex organic molecules.

Reactivity and Functionalization:

The presence of both the naphthoate and formyl groups provides sites for nucleophilic attack, facilitating reactions such as aldol condensations and Michael additions. This reactivity has been exploited in synthesizing novel compounds with potential biological activity .

Material Science Applications

Fluorinated Derivatives:

The introduction of fluorine into the structure of this compound can lead to significant changes in its chemical properties. Fluorinated derivatives often exhibit enhanced stability and bioactivity, making them suitable for applications in pharmaceuticals and agrochemicals .

Surface Modification:

Compounds derived from this compound have been explored for their potential use in surface modification technologies, where they can impart hydrophobic or oleophobic properties to various materials. This application is particularly relevant in coatings and materials science .

Summary Table of Applications

Mechanism of Action

The mechanism by which methyl 6-(3-formylphenyl)-2-naphthoate exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing groups on the aromatic rings. In biological systems, it may interact with specific enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

Electrophilic vs. Nucleophilic Substituents :

- The 3-formylphenyl group in the target compound introduces an aldehyde functionality, enabling further chemical modifications (e.g., condensation reactions). This contrasts with electron-withdrawing groups like bromo (methyl 6-bromo-2-naphthoate), which facilitate cross-coupling reactions .

- Adamantyl and methoxy groups (e.g., Adapalene methyl ester) enhance lipophilicity and receptor binding, critical for pharmaceutical activity .

Synthetic Methodologies :

- Suzuki–Miyaura Coupling : Widely used for aryl-aryl bonds in compounds like methyl 6-(3-adamantylphenyl)-2-naphthoate. Yields exceed 85% with optimized Pd catalysts .

- Thiol-alkylation : Methyl 6-((isobutylthio)methyl)-2-naphthoate is synthesized via reaction with isobutylthiol under argon, achieving 94% purity .

- Purity and Characterization: Combustion analysis and NMR are standard for confirming purity (≥95% for bioactive compounds) . Methyl 6-(dimethylamino)-2-naphthoate is commercially available at ≥99% purity, emphasizing its role in high-value intermediates .

Biological Activity

Methyl 6-(3-formylphenyl)-2-naphthoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on available research findings.

Chemical Structure and Properties

This compound features a naphthalene backbone with a formyl group and a methoxy group, contributing to its unique reactivity and interaction with biological systems. The compound can be synthesized through various organic reactions, making it a versatile intermediate in chemical synthesis.

The biological activity of this compound is primarily influenced by its ability to interact with specific enzymes and receptors in biological systems. Its reactivity is affected by the electron-donating and electron-withdrawing groups on the aromatic rings, which can modulate its pharmacological effects.

Biological Activities

Research has indicated that derivatives of this compound may exhibit various biological activities, including:

- Antiproliferative Activity : Some studies have shown that compounds with similar structures exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds containing naphthalene or phenyl moieties have been linked to reduced cell viability in ovarian, lung, and pancreatic cancer cells .

- Antimicrobial Properties : The compound's derivatives have been investigated for their antimicrobial activities. Research suggests that certain naphthoic acid derivatives can inhibit the growth of drug-resistant bacteria, including Mycobacterium tuberculosis .

- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thus affecting the biochemical processes within cells. This inhibition can lead to therapeutic effects against various diseases .

Case Studies

- Antiproliferative Effects : A study evaluating the antiproliferative effects of naphthalene derivatives found that this compound exhibited comparable activity to known anticancer agents at certain concentrations. The study reported IC50 values indicating significant inhibition of cell proliferation in various cancer cell lines .

- Antimicrobial Activity : In another investigation, this compound was tested against several bacterial strains. Results demonstrated its effectiveness in inhibiting the growth of Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl 6-(2-formylphenyl)naphthalene-2-carboxylate | Naphthalene derivative | Moderate antiproliferative |

| Methyl 6-(4-formylphenyl)naphthalene-2-carboxylate | Naphthalene derivative | High antimicrobial |

| Ethyl 6-(3-formylphenyl)naphthalene-2-carboxylate | Naphthalene derivative | Significant enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl 6-(3-formylphenyl)-2-naphthoate via Suzuki-Miyaura coupling?

- Methodological Answer : The compound can be synthesized using methyl 6-bromo-2-naphthoate as a precursor. A palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂) with ligands like tri--tolylphosphine in anhydrous DMF or THF is recommended. Key parameters:

- Temperature : 80–100°C under inert atmosphere (argon).

- Molar ratios : 1:1.2 (precursor:boronic acid derivative).

- Base : Triethylamine or K₂CO₃ for deprotonation.

Post-reaction, purify via flash chromatography (hexane/ethyl acetate gradient) .

Q. How can the purity and structural integrity of this compound be confirmed?

- Methodological Answer :

- Combustion analysis : Ensure ≥95% purity by measuring %C, %H, and %O .

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with intermediates (e.g., methyl 6-bromo-2-naphthoate δ 8.2–7.1 ppm for aromatic protons) .

- HRMS-ESI : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation .

Q. What chromatographic techniques are suitable for isolating this compound?

- Methodological Answer :

- Thin-layer chromatography (TLC) : Use silica gel 60 F₂₅₄ plates with hexane/ethyl acetate (3:1) to monitor reaction progress .

- Flash chromatography : Employ silica gel 60 (220–440 mesh) and gradient elution (hexane → 30% ethyl acetate) for purification .

Advanced Research Questions

Q. How can conflicting yields in palladium-catalyzed cross-couplings involving methyl 6-bromo-2-naphthoate derivatives be resolved?

- Methodological Answer :

- Contradiction Example : Yields for similar reactions (e.g., 56% for methyl 6-(4-methylpent-1-yn-1-yl)-2-naphthoate vs. 98% for hydrolysis products) may arise from steric hindrance or boronic acid reactivity .

- Resolution Steps :

Screen alternative ligands (e.g., SPhos or XPhos) to improve catalyst turnover.

Optimize solvent polarity (e.g., switch from THF to toluene for bulky substrates).

Use microwave-assisted synthesis to enhance reaction efficiency .

Q. What strategies mitigate photodegradation in naphthoate derivatives during photochemical studies?

- Methodological Answer :

- Stabilization Techniques :

- Light exclusion : Conduct reactions under amber glass or inert conditions.

- Additives : Introduce triplet quenchers (e.g., β-carotene) to suppress radical pathways.

- Structural modification : Incorporate electron-withdrawing groups (e.g., -CF₃) to reduce photoactivity .

Q. How can in vitro toxicity models predict the environmental impact of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.